17-AEP-GA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

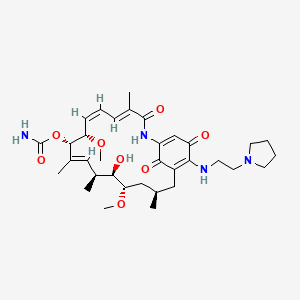

Structure

3D Structure

Properties

Molecular Formula |

C34H50N4O8 |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |

InChI Key |

MNMYYWFEPBLDKF-JEVRCCDFSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC |

Synonyms |

17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin 17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin 17-AEP-GA 17-PEA-GA cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 17-AEP-GA

For Researchers, Scientists, and Drug Development Professionals

Introduction: 17-[2-(N-pyrolidino)ethyl]amino-17-desmethoxygeldanamycin (17-AEP-GA) is a water-soluble analog of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] As a critical molecular chaperone, HSP90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[2][3][4] Inhibition of HSP90 represents a promising therapeutic strategy in oncology by simultaneously targeting multiple drivers of cancer cell proliferation, survival, and metastasis.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data on its anti-cancer activity, and detailed protocols for relevant experimental assays.

Core Mechanism of Action

The primary mechanism of action of this compound, like other geldanamycin derivatives, is the competitive inhibition of the N-terminal ATP binding site of HSP90.[3] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2][7] The degradation of these oncoproteins deprives the cancer cell of essential survival and proliferation signals, ultimately leading to cell cycle arrest and apoptosis.[8][9]

A key advantage of this compound is its enhanced water solubility compared to its parent compound, 17-AAG, which may overcome delivery issues in clinical applications.[1]

Effects on Key Signaling Pathways

This compound has been demonstrated to potently inhibit several critical oncogenic signaling pathways through the degradation of key HSP90 client proteins.

MET Signaling

The MET receptor tyrosine kinase, a well-established HSP90 client protein, is a key driver of proliferation, survival, migration, and invasion in various cancers, including glioblastoma multiforme (GBM).[8][9] Treatment with this compound leads to the downregulation of MET receptor expression, thereby inhibiting HGF-dependent chemotaxis and invasion of GBM cells.[8]

AKT and MAPK Signaling

The AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell survival and proliferation. Both AKT and key components of the MAPK cascade, such as RAF, are HSP90 client proteins.[7][10] In GBM cells, this compound has been shown to inhibit the phosphorylation of AKT and MAPK. By disrupting HSP90 function, this compound promotes the dephosphorylation and inactivation of AKT, increasing the cell's sensitivity to apoptotic stimuli.[11]

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following tables summarize the available data on its efficacy.

| Cell Line Type | Cell Line(s) | Assay | Concentration | Effect | Reference |

| Glioblastoma Multiforme (GBM) | LN18, LN229, T98G | Proliferation | Not specified | Up to 70% inhibition | [8] |

| Glioblastoma Multiforme (GBM) | Not specified | Migration/Invasion | 10 and 100 nM | Strong inhibition | [8] |

| Breast Cancer | Not specified | Growth Inhibition | <2 µM (at 72h) | 50% inhibition (IC50) | [1] |

| Rhabdomyosarcoma | Not specified | Proliferation | Not specified | Strongest inhibition compared to other GA analogs | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][8][10][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V Staining)

This protocol is based on standard Annexin V apoptosis detection methods.[5][9][13][14]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[13]

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is a standard procedure for assessing cell migration and invasion.[3][15][16][17][18]

Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate through.[15][16]

Procedure:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell membrane with Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several random fields of view under a microscope.

Conclusion

This compound is a potent, water-soluble HSP90 inhibitor with significant anti-cancer activity. Its mechanism of action involves the disruption of the HSP90 chaperone machinery, leading to the degradation of key oncoproteins and the subsequent inhibition of critical signaling pathways such as MET, AKT, and MAPK. This results in reduced cancer cell proliferation, survival, migration, and invasion. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other HSP90 inhibitors in preclinical drug development.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. MAP kinases function downstream of HSP90 and upstream of mitochondria in TMV resistance gene N-mediated hypersensitive cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. kumc.edu [kumc.edu]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. pnas.org [pnas.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. Transwell Migration and Invasion Assays [bio-protocol.org]

- 17. pharm.ucsf.edu [pharm.ucsf.edu]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

17-AEP-GA: A Potent Geldanamycin Analog Targeting Hsp90

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

17-(2-(N-pyrrolidino)ethyl)amino-17-demethoxygeldanamycin (17-AEP-GA) is a semi-synthetic analog of geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative efficacy, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis. This makes Hsp90 a compelling target for cancer therapy.

Geldanamycin was one of the first natural product inhibitors of Hsp90 to be discovered. However, its clinical development has been hampered by poor water solubility and significant hepatotoxicity.[1] This has led to the development of numerous geldanamycin analogs with improved pharmacological properties. This compound is one such analog, engineered to exhibit enhanced water solubility and reduced cytotoxicity while retaining potent Hsp90 inhibitory activity.[2][3] This guide delves into the technical details of this compound as a promising geldanamycin analog.

Physicochemical Properties and Structure

This compound is a derivative of geldanamycin where the methoxy group at the 17-position is replaced with a 2-(N-pyrrolidino)ethyl)amino group.[2] This modification significantly improves its water solubility compared to other analogs like 17-AAG.[2]

| Property | Value | Reference |

| Chemical Name | 17-[2-(N-pyrolidino)ethyl]amino-17-desmethoxygeldanamycin | [2] |

| Molecular Formula | C34H50N4O8 | [2][4] |

| Molecular Weight | 642.78 g/mol | [2] |

| Appearance | Solid | - |

| Solubility | Highly improved water solubility compared to 17-AAG | [2] |

Mechanism of Action

Like its parent compound, this compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[5]

The degradation of these client proteins, many of which are oncoproteins, simultaneously disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Biological Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across various cancer cell lines, with IC50 values often in the nanomolar range.

Table 1: In Vitro Cytotoxicity of this compound and Comparators

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| Glioblastoma Cell Lines | Glioblastoma | This compound | < 100 | [2][3] |

| Rhabdomyosarcoma Cell Lines | Rhabdomyosarcoma | This compound | < 100 | - |

| Various Cancer Cell Lines | Various | This compound | Powerful inhibitor of cancer cell growth | [2] |

Table 2: Comparative Cytotoxicity in Normal vs. Cancer Cells

| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |

| Normal Human Fibroblasts | Normal | Geldanamycin | - | - | - |

| HL60 | Leukemic | Geldanamycin | - | - | - |

| RWPE-1 | Normal Prostate | 17-ABAG (another GA analog) | 0.589 | 19.5 (vs. LNCaP) | [1] |

| LNCaP | Prostate Cancer | 17-ABAG | 0.030 | - | [1] |

Note: While direct comparative cytotoxicity data for this compound in normal versus cancer cells is limited, studies on other geldanamycin analogs like 17-ABAG suggest a degree of selectivity for cancer cells.[1] It has been reported that this compound exhibits less toxic side effects against normal cells.[3]

Affected Signaling Pathways

By inhibiting Hsp90, this compound disrupts multiple oncogenic signaling pathways. Two of the most well-characterized pathways affected are the PI3K/AKT/mTOR and the MET receptor signaling cascades.

PI3K/AKT/mTOR Pathway

AKT is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of AKT, which in turn downregulates the entire PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Figure 2: Inhibition of the PI3K/AKT/mTOR Pathway.

MET Receptor Signaling

The MET receptor, a receptor tyrosine kinase, is another critical client protein of Hsp90. Its overexpression is implicated in the migration and invasion of cancer cells. This compound-mediated degradation of MET has been shown to inhibit hepatocyte growth factor (HGF)-dependent migration and invasion of glioblastoma cells.[3][6]

Figure 3: Disruption of MET Receptor Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors like this compound.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Materials:

-

Recombinant human Hsp90 protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP

-

Malachite green solution

-

This compound and other control inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90 protein in the assay buffer.

-

Add varying concentrations of this compound or control compounds to the wells of a 96-well plate. Include a no-inhibitor control.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.

-

Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition of ATPase activity for each concentration of the inhibitor.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound and other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to assess the effect of Hsp90 inhibition on the protein levels of its clients.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., MET, AKT, RAF) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Preclinical Development Workflow

The preclinical evaluation of a novel Hsp90 inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential.

Figure 4: Preclinical Development Workflow for an Hsp90 Inhibitor.

Conclusion

This compound stands out as a promising geldanamycin analog with potent Hsp90 inhibitory activity and improved pharmaceutical properties. Its ability to induce the degradation of multiple oncoproteins makes it an attractive candidate for cancer therapy, particularly for tumors that are dependent on Hsp90-chaperoned signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop the next generation of Hsp90 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to HSP90 Inhibition by 17-AEP-GA: Mechanisms, Efficacy, and Methodologies

Introduction

Heat shock protein 90 (HSP90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] It facilitates the proper folding, stabilization, and activation of a diverse array of "client" proteins, many of which are integral to signal transduction, cell cycle progression, and survival.[1][2] In malignant cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, including mutated kinases and transcription factors that drive tumor growth and survival.[1] This dependency makes HSP90 an attractive therapeutic target in oncology.[3] Inhibition of HSP90 can lead to the simultaneous disruption of multiple oncogenic pathways.[1]

Geldanamycin, an ansamycin antibiotic, was one of the first identified HSP90 inhibitors. However, its clinical utility has been hampered by poor solubility and hepatotoxicity.[3] This led to the development of derivatives with improved pharmacological properties. 17-[2-(Pyrrolidin-1-yl)ethyl]amino-17-demethoxygeldanamycin (17-AEP-GA) is a water-soluble analog of geldanamycin that has demonstrated potent anti-cancer activity in preclinical studies.[4][5] This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on various cancer models, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound, like other geldanamycin analogs, exerts its effect by binding to the highly conserved N-terminal ATP-binding pocket of HSP90.[6] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The binding of the inhibitor locks HSP90 in a conformation that is recognized by the cellular protein degradation machinery. This leads to the ubiquitination and subsequent proteasomal degradation of the HSP90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.[3][6]

Preclinical Efficacy in Glioblastoma Multiforme (GBM)

Glioblastoma multiforme is a highly aggressive brain tumor characterized by rapid proliferation and invasion.[7] The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often overexpressed in GBM and play a key role in its pathology.[7] MET is a well-established HSP90 client protein, making its pathway a prime target for HSP90 inhibitors.[6][8]

Anti-Proliferative and Pro-Apoptotic Effects

Studies on GBM cell lines have shown that this compound is a potent inhibitor of cell proliferation, with its effectiveness being comparable or superior to other geldanamycin analogs.[8] The maximum inhibition of proliferation in tested GBM cell lines reached up to 70%.[7] Furthermore, treatment with this compound effectively induces apoptosis, as demonstrated by Annexin V staining and the activation of caspase-3.[7][8]

Table 1: Effect of this compound on GBM Cell Proliferation and Apoptosis

| Cell Line | Treatment | Concentration (nM) | Effect | Reference |

|---|---|---|---|---|

| LN18, LN229 | This compound | 100 | Significant inhibition of proliferation | [8] |

| LN18, LN229 | 17-AAG | 100 | Significant inhibition of proliferation | [8] |

| LN18, LN229 | This compound | 100 | Induction of apoptosis (Annexin V positive) | [8] |

| LN18, LN229 | 17-AAG | 100 | Induction of apoptosis (Annexin V positive) |[8] |

Inhibition of Cell Migration and Invasion

The HGF/MET signaling axis is a critical driver of GBM cell motility.[7] By inhibiting HSP90, this compound leads to the downregulation of MET receptor expression on the cell surface.[8] This disruption of MET stability, along with the inhibition of downstream signaling kinases like AKT and MAPK, results in a potent blockade of HGF-induced chemotaxis and invasion through a Matrigel layer.[6][7][8]

Table 2: Effect of this compound on GBM Cell Migration and Invasion

| Assay | Cell Line | Treatment | Concentration (nM) | Result | Reference |

|---|---|---|---|---|---|

| Chemotaxis toward HGF | LN18, LN229 | This compound | 100 | Strong inhibition of cell movement | [7] |

| Matrigel Invasion | LN229 | This compound | 100 | Strong decrease in transmigration | [6] |

| MET Receptor Expression | LN229 | this compound | Not specified | Strongest reduction among analogs |[8] |

Preclinical Efficacy in Breast Cancer

The efficacy of this compound has also been evaluated in human breast cancer cell lines, including MCF-7 (ER+), SKBR-3 (HER2+), and MDA-MB-231 (triple-negative).[5] Its water-soluble nature presents a significant advantage over the less soluble parent compound, 17-AAG.[5]

Superior Anti-Proliferative Activity

In vitro studies demonstrated that this compound exerts time- and dose-dependent anti-proliferative effects across different breast cancer subtypes.[5] Its efficacy was found to be equal or superior to that of 17-AAG.[5]

Table 3: 50% Growth Inhibition (IC50) of HSP90 Inhibitors in Breast Cancer Cells (72h Exposure)

| Cell Line | This compound (µM) | 17-DMAG (µM) | 17-AAG (µM) | Reference |

|---|---|---|---|---|

| MCF-7 | < 2 | < 2 | Not specified | [5] |

| SKBR-3 | < 2 | < 2 | Not specified | [5] |

| MDA-MB-231 | < 2 | < 2 | Not specified |[5] |

Degradation of Key Oncoproteins

This compound treatment leads to the significant inhibition of key tumor progression factors that are HSP90 client proteins, including Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor 1 (EGFR1), and Insulin-like Growth Factor Type 1 Receptor (IGF1R).[5] This effect was observed at a concentration of 1 µM. The treatment also induced apoptosis, confirmed by caspase-3 and poly(ADP-ribose) polymerase (PARP) assays.[5]

Table 4: Effect of this compound on HSP90 Client Proteins in Breast Cancer Cells

| Client Protein | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| HER2 | Significant inhibition of expression | 1 | [5] |

| EGFR1 | Significant inhibition of expression | 1 | [5] |

| IGF1R | Significant inhibition of expression | 1 |[5] |

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: Glioblastoma multiforme (LN18, LN229) and breast cancer (MCF-7, SKBR-3, MDA-MB-231) cell lines were used.[5][7]

-

Culture Conditions: Cells were typically maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

HSP90 Inhibitors: this compound, 17-AAG, and other analogs were dissolved in DMSO to create stock solutions and then diluted in culture medium to the final working concentrations.

Cell Proliferation Assay

-

Method: The anti-proliferative effects were commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

Seed cells in 96-well plates at a specified density (e.g., 5x10³ cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of HSP90 inhibitors or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assays

-

Annexin V Staining:

-

Treat cells with this compound (e.g., 100 nM) for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

-

Caspase-3 Activity Assay:

-

Lyse the treated cells to collect protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage, which is proportional to caspase-3 activity.

-

Western Blotting

-

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Quantify protein concentration using a BCA protein assay kit.[2]

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[2]

-

Incubate the membrane with primary antibodies against target proteins (e.g., MET, p-AKT, AKT, HER2, EGFR, HSP70, β-actin) overnight at 4°C.[2][5]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Cell Migration and Invasion Assays

-

Method: Transwell chamber assays (e.g., Boyden chambers) with or without a Matrigel coating are used to assess migration and invasion, respectively.

-

Protocol:

-

Seed serum-starved cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size). The insert for invasion assays is pre-coated with Matrigel.

-

The lower chamber contains medium with a chemoattractant (e.g., HGF or FBS). Both chambers contain the HSP90 inhibitor or vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Remove non-migrated cells from the top surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom surface of the insert with a stain like crystal violet.

-

Count the stained cells in several microscopic fields to quantify migration or invasion.

-

This compound is a potent, water-soluble HSP90 inhibitor that shows significant promise as an anti-cancer agent. Preclinical data robustly demonstrates its ability to inhibit proliferation, induce apoptosis, and block the migration and invasion of glioblastoma and breast cancer cells.[5][7][8] Its mechanism of action is centered on the canonical inhibition of the HSP90 ATP-binding site, leading to the degradation of critical oncoproteins such as MET, HER2, EGFR1, and AKT.[5][6][8] The improved pharmacological properties of this compound, including its water solubility and potentially reduced toxicity to normal cells, make it a compelling candidate for further clinical development in the treatment of HSP90-dependent malignancies.[5][8]

References

- 1. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. 17AEP-GA, an HSP90 antagonist, is a potent inhibitor of glioblastoma cell proliferation, survival, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

In-Vitro Cytotoxicity of 17-AEP-GA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the in-vitro cytotoxicity of 17-AEP-GA is limited in publicly available literature. This guide is constructed based on extensive data from closely related geldanamycin analogues, primarily 17-AAG (17-allylamino-17-demethoxygeldanamycin), to provide a comprehensive technical overview of the anticipated cytotoxic mechanisms and experimental methodologies. The quantitative data and signaling pathways presented are derived from studies on these analogues and should be considered representative.

Introduction

This compound is a derivative of geldanamycin, an ansamycin antibiotic that inhibits Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound is expected to induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide details the methodologies to assess the in-vitro cytotoxicity of this compound and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data (Representative Data for 17-AAG)

The following tables summarize the cytotoxic effects of the related compound 17-AAG on various cancer cell lines. This data is intended to provide a comparative baseline for expected potencies of geldanamycin derivatives.

Table 1: IC50 Values of 17-AAG in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| H446 | Small Cell Lung Cancer | 3.125 - 6.25 (mg/l) | 48 | MTT |

| G-415 | Gallbladder Cancer | ~50 | 72 | Not Specified |

| GB-d1 | Gallbladder Cancer | ~100 | 72 | Not Specified |

| HCC827 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Cell Viability Assay |

| HCC827GR | Gefitinib-Resistant NSCLC | Not Specified | Not Specified | Cell Viability Assay |

Table 2: Apoptotic Effects of 17-AAG

| Cell Line | Treatment Concentration | Apoptotic Rate (% of control) | Exposure Time (h) | Method |

| H446 | Concentration-dependent | Significantly increased | 48 | Flow Cytometry |

| G-415 | Not Specified | Increased Caspase-3/7 activity | 72 | Flow Cytometry |

| GB-d1 | Not Specified | Increased Caspase-3/7 activity | 72 | Flow Cytometry |

Experimental Protocols

Detailed methodologies for key in-vitro cytotoxicity experiments are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.

-

Plate Setup: Prepare a 96-well plate with cells, compound treatment, vehicle control, a no-cell background control, and a maximum LDH release control (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the desired treatment period.

-

Assay Reaction: Transfer supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining [2]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

b) Caspase-3/7 Activity Assay [2]

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Plate Setup: Seed cells in a 96-well plate and treat with this compound.

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Signaling Pathways and Visualizations

Proposed Mechanism of Action of this compound

This compound, as an Hsp90 inhibitor, is expected to disrupt multiple oncogenic signaling pathways. The binding of this compound to the ATP-binding pocket of Hsp90 leads to the ubiquitin-proteasomal degradation of Hsp90 client proteins. This results in cell cycle arrest and the induction of apoptosis.

Caption: Proposed mechanism of this compound via Hsp90 inhibition.

Signaling Pathway of 17-AAG-Induced Apoptosis

Studies on the related compound 17-AAG suggest that it induces apoptosis through the intrinsic mitochondrial pathway, potentially involving the STAT3 signaling pathway.[3] Downregulation of STAT3 can lead to decreased expression of anti-apoptotic proteins like survivin and subsequent activation of the caspase cascade.[3]

Caption: Apoptosis signaling pathway induced by 17-AAG.[3]

Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the in-vitro cytotoxicity of a novel compound like this compound.

Caption: General workflow for in-vitro cytotoxicity testing.

References

Preliminary Efficacy of 17-AEP-GA: A Technical Guide for Researchers

An In-depth Analysis of Preclinical Data on a Novel HSP90 Inhibitor

This technical guide provides a comprehensive overview of the preliminary efficacy of 17-AEP-GA, a novel, water-soluble analog of geldanamycin that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound. The guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways affected by this compound.

Quantitative Efficacy Data

The anti-tumor effects of this compound have been evaluated in preclinical studies, primarily focusing on glioblastoma multiforme (GBM), a highly aggressive brain tumor. The data presented below is derived from in vitro experiments on human GBM cell lines.

Table 1: Inhibition of Glioblastoma Cell Proliferation by this compound

| Cell Line | Treatment Concentration | Proliferation Inhibition (%) |

| LN18 | 10 nM | ~40% |

| 100 nM | ~60% | |

| LN229 | 10 nM | ~35% |

| 100 nM | ~55% | |

| T98G | 10 nM | ~30% |

| 100 nM | ~50% | |

| Maximum Observed | Not Specified | 70% |

Data extracted from Miekus et al., 2012. The maximum inhibition of 70% was reported, though the specific concentration and cell line for this maximum effect were not detailed in the abstract.

Table 2: Induction of Apoptosis in Glioblastoma Cells by this compound

| Cell Line | Treatment Concentration | Apoptotic Cells (%) | Method |

| LN18 | 100 nM | Significant Increase | Annexin V Staining |

| 100 nM | Significant Increase | Caspase-3 Activation | |

| LN229 | 100 nM | Significant Increase | Annexin V Staining |

| 100 nM | Significant Increase | Caspase-3 Activation |

Based on findings from Miekus et al., 2012, which reported a significant increase in apoptotic cells at 100 nM of this compound.

Table 3: Inhibition of Glioblastoma Cell Migration and Invasion by this compound

| Assay | Cell Lines | Treatment Concentration | Inhibition |

| Chemotaxis (Migration) | LN18, LN229, T98G | 10 nM & 100 nM | Strong Inhibition |

| Matrigel Invasion | LN18, LN229, T98G | 10 nM & 100 nM | Strong Inhibition |

Miekus et al. (2012) reported strong inhibition of both HGF-induced chemotaxis and Matrigel invasion at concentrations of 10 nM and 100 nM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is a standard method for quantifying cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Seeding: Glioblastoma cells (LN18, LN229, T98G) are seeded into 96-well plates at a density of 2 x 10³ cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

BrdU Labeling: BrdU is added to the culture medium to a final concentration of 10 µM, and the cells are incubated for an additional 3 hours.

-

Fixation and Denaturation: The medium is removed, and the cells are fixed and the DNA denatured by adding a fixing/denaturing solution for 30 minutes at room temperature.

-

Immunodetection: The cells are incubated with an anti-BrdU antibody conjugated to a peroxidase for 90 minutes.

-

Substrate Reaction: After washing, a substrate solution is added, and the colorimetric reaction is allowed to develop.

-

Quantification: The absorbance is measured using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptotic cells using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

-

Cell Seeding and Treatment: Glioblastoma cells are seeded in culture dishes and treated with this compound (e.g., 100 nM) or a vehicle control for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with cold PBS by centrifugation.

-

Staining: The cell pellet is resuspended in a binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added. The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Migration and Invasion Assay (Transwell Assay)

This method assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).

-

Chamber Preparation: For invasion assays, the upper surface of Transwell inserts (8 µm pore size) is coated with Matrigel and allowed to solidify. For migration assays, the inserts are uncoated.

-

Cell Seeding: Glioblastoma cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell inserts (e.g., 1 x 10⁵ cells/well).

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS or Hepatocyte Growth Factor (HGF).

-

Treatment: this compound (e.g., 10 nM, 100 nM) or a vehicle control is added to both the upper and lower chambers.

-

Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.

-

Cell Removal and Staining: Non-migrated/invaded cells are removed from the upper surface of the insert with a cotton swab. The cells on the lower surface are fixed and stained with crystal violet.

-

Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HSP90, a molecular chaperone that is critical for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.

HSP90 Inhibition and Downstream Effects

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket in the N-terminus of HSP90. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. In the context of glioblastoma, key client proteins affected include the MET receptor tyrosine kinase, AKT, and components of the MAPK pathway.

Figure 1. Signaling pathway inhibited by this compound.

Caption: This diagram illustrates the mechanism of action of this compound. By inhibiting HSP90, this compound disrupts the stability of key oncoproteins such as the MET receptor, AKT, and RAF. This leads to their degradation and the subsequent inhibition of downstream signaling pathways that promote cell proliferation, survival, and migration in glioblastoma.

Experimental Workflow for Efficacy Studies

The general workflow for preclinical evaluation of this compound involves a series of in vitro assays to determine its effects on cancer cell viability and function.

Figure 2. Experimental workflow for this compound efficacy.

Caption: This flowchart outlines the typical experimental workflow for assessing the in vitro efficacy of this compound on glioblastoma cell lines. The process involves treating the cells with the compound and subsequently performing assays to measure its impact on proliferation, apoptosis, and cell motility.

Methodological & Application

Application Notes and Protocols for 17-AEP-GA Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-AEP-GA is a water-soluble analog of geldanamycin and a potent antagonist of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. In glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer, signaling pathways involving client proteins of HSP90 are often dysregulated.[1][3][4] this compound exerts its anti-tumor effects by inhibiting HSP90, leading to the degradation of these client proteins and subsequent downstream effects. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on glioblastoma cells.

Mechanism of Action

This compound, like other geldanamycins, targets the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins.[3] In the context of glioblastoma, a key target is the MET receptor tyrosine kinase. Inhibition of HSP90 by this compound leads to the destabilization of MET and subsequent downregulation of its downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[1] This disruption of critical signaling cascades results in decreased cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[1][2]

Quantitative Data Summary

The following table summarizes the observed effects of this compound and its related analog 17-AAG on glioblastoma cell lines.

| Cell Line(s) | Compound | Concentration(s) | Observed Effect(s) | Reference(s) |

| LN18, LN229 (Glioblastoma) | This compound | 10 nM, 100 nM | Induction of apoptosis, as determined by Annexin V and activated caspase-3 staining.[2] | [2] |

| Glioblastoma Cell Lines | Geldanamycins (including this compound) | Not specified | Inhibition of cell proliferation by up to 70%. Inhibition of chemotaxis and invasion towards an HGF gradient.[1] | [1] |

| Glioblastoma Cell Lines | 17-AAG (related HSP90 inhibitor) | Not specified | Inhibition of cell growth.[3] | [3] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound in glioblastoma cells.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on glioblastoma cells in vitro.

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of glioblastoma cells.

-

Materials:

-

Glioblastoma cell lines (e.g., LN18, LN229)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

-

-

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plates for 24, 48, and 72 hours.

-

At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

-

Materials:

-

Glioblastoma cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at desired concentrations (e.g., 10 nM, 100 nM) for 24-48 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

3. Western Blot for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of AKT and MAPK upon treatment with this compound.

-

Materials:

-

Glioblastoma cell lines

-

6-well plates or larger culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-MAPK, anti-total-MAPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat the cells with this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total protein to normalize for loading.

-

4. Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the migratory and invasive potential of glioblastoma cells.

-

Materials:

-

Glioblastoma cell lines

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS or HGF)

-

This compound

-

Crystal violet stain

-

-

Procedure:

-

For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium containing this compound at the desired concentration.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

References

- 1. Frontiers | Inhibition of HSP90 as a Strategy to Radiosensitize Glioblastoma: Targeting the DNA Damage Response and Beyond [frontiersin.org]

- 2. Targeting Heat Shock Proteins in Malignant Brain Tumors: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors for high-grade glioma treatment - Alexiou - Translational Cancer Research [tcr.amegroups.org]

Application Note & Protocol: Analysis of HSP90 Client Protein Degradation via Western Blot Following 17-AEP-GA Treatment

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous signaling proteins, known as client proteins, many of which are critical oncoproteins (e.g., AKT, C-RAF, CDK4, HER2).[1][2][3][4] Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[3][5][6] This makes HSP90 an attractive target for cancer therapy. 17-AEP-GA, a derivative of geldanamycin, is an HSP90 inhibitor that binds to the N-terminal ATP-binding pocket, triggering the degradation of these key oncogenic drivers.[7][8][9] This document provides a detailed protocol for treating cancer cell lines with this compound and subsequently analyzing the degradation of HSP90 client proteins using Western blotting.

Introduction to HSP90 and this compound

HSP90 is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by managing protein folding and stability. In cancer cells, HSP90 is often overexpressed and is critical for maintaining the function of mutated or overexpressed oncoproteins involved in cell proliferation, survival, and metastasis.[10] These oncoproteins are "clients" of HSP90. By inhibiting HSP90, multiple oncogenic pathways can be disrupted simultaneously, offering a powerful therapeutic strategy.[2][4]

This compound is a potent, semi-synthetic analog of geldanamycin that acts as an HSP90 antagonist.[8][9] It competitively binds to the ATP-binding site in the N-terminus of HSP90, inhibiting its chaperone activity.[2][11] This inhibition leads to the destabilization of client proteins, which are then targeted by E3 ubiquitin ligases like CHIP (C-terminus of Hsp70-Interacting Protein) for polyubiquitination and subsequent degradation by the 26S proteasome.[5][6][12] A common hallmark of HSP90 inhibition is also the compensatory upregulation of heat shock proteins like HSP70.[5][12]

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[13] This protocol details the application of Western blotting to verify the efficacy of this compound by measuring the reduction in specific HSP90 client proteins and the induction of HSP70.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of HSP90-mediated client protein stabilization and the disruptive action of this compound.

References

- 1. Targeting multiple signal transduction pathways through inhibition of Hsp90 - ProQuest [proquest.com]

- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 17AEP-GA, an HSP90 antagonist, is a potent inhibitor of glioblastoma cell proliferation, survival, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for 17-AEP-GA-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-(2-(N-pyrrolidinyl)ethylamino)-17-demethoxygeldanamycin (17-AEP-GA) is a synthetic analog of the natural product geldanamycin, which belongs to the ansamycin class of antibiotics. Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are essential for cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cell lines.

Mechanism of Action

This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, including key signaling molecules involved in cell growth and survival pathways such as AKT, and receptor tyrosine kinases.[1] The depletion of these critical proteins disrupts cellular homeostasis and activates the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

Data Presentation

The following tables summarize the anti-proliferative and pro-apoptotic effects of this compound and the closely related analog 17-AAG in various cancer cell lines.

Table 1: IC50 Values of HSP90 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| This compound | LN18 | Glioblastoma | Data not specified, but noted as the most effective inhibitor | Not Specified | |

| This compound | LN229 | Glioblastoma | Data not specified, but noted as the most effective inhibitor | Not Specified | |

| 17-AAG | H446 | Small Cell Lung Cancer | 12,610 (48h) | 48 hours | [2] |

| 17-AAG | MCF-7 | Breast Cancer | ~10,000 | Not Specified | [3] |

| 17-AAG | MDA-MB-231 | Breast Cancer | ~15,000 | Not Specified | [3] |

Table 2: Induction of Apoptosis by HSP90 Inhibitors

| Compound | Cell Line | Concentration (nM) | Apoptosis Induction | Method | Reference |

| This compound | LN18 | 100 | Apoptosis induced | Annexin V & Caspase-3 Staining | |

| This compound | LN229 | 100 | Apoptosis induced | Annexin V & Caspase-3 Staining | |

| 17-AAG | H446 | 3,125, 6,250, 12,500 | Dose-dependent increase in apoptosis | Annexin V/PI Staining | [2] |

| 17-AAG | MCF-7 | 10,000, 15,000, 20,000 | Significant increase in apoptosis | Flow Cytometry | [3] |

| 17-AAG | MDA-MB-231 | 10,000, 15,000, 20,000 | Significant increase in apoptosis | Flow Cytometry | [3] |

Signaling Pathway and Experimental Workflow

Caption: HSP90 inhibition by this compound leads to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 17-AEP-GA Resistance Using Lentiviral Transduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral transduction for investigating mechanisms of resistance to 17-AEP-GA, a derivative of the Hsp90 inhibitor geldanamycin.[1] The protocols outlined below detail methods for genetic manipulation of cancer cell lines to study the role of specific genes in conferring resistance to this class of drugs.

Introduction to this compound and Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2] Hsp90 inhibitors, such as the geldanamycin analog 17-AAG, bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[2] This disruption of key oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy. This compound is a less cytotoxic analog of geldanamycin that also functions as an Hsp90 inhibitor.[1]

Despite the promise of Hsp90 inhibitors, the development of drug resistance remains a significant challenge.[3] Understanding the molecular mechanisms that drive resistance is crucial for developing more effective therapeutic strategies. Lentiviral-mediated gene overexpression and knockdown are powerful tools to investigate these mechanisms by allowing for the stable modulation of target gene expression in cancer cell lines.[4]

Potential Mechanisms of Resistance to Hsp90 Inhibitors

Several mechanisms have been identified that may contribute to resistance to Hsp90 inhibitors like 17-AAG and, by extension, this compound:

-

Induction of the Heat Shock Response: Inhibition of Hsp90 can activate Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of pro-survival chaperones like Hsp70 and Hsp27.[2][5] These chaperones can compensate for the loss of Hsp90 function and promote cell survival.

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Hsp90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.[5]

-

Mutations in Hsp90: Although less common due to the highly conserved nature of the ATP-binding pocket, mutations in the Hsp90 protein itself could potentially reduce drug binding affinity.[5]

-

Alterations in Co-chaperones and Client Proteins: Changes in the expression or function of Hsp90 co-chaperones or client proteins can impact the cellular response to Hsp90 inhibition.

-

Metabolic Rewiring: Cancer cells can adapt their metabolic pathways to overcome the stress induced by Hsp90 inhibition.[6]

-

Reduced NQO1 Activity: For ansamycin benzoquinones like 17-AAG, decreased activity of the enzyme NAD(P)H/quinone oxidoreductase 1 (NQO1), which metabolizes the drug to its more active form, can lead to resistance.[7][8]

Experimental Strategy: Lentiviral Transduction to Study Resistance

This guide focuses on using lentiviral vectors to either overexpress a candidate resistance gene or to knock down a gene that may sensitize cells to this compound. The general workflow involves:

-

Generation of Lentiviral Particles: Production of high-titer lentivirus carrying the gene of interest (for overexpression) or a short hairpin RNA (shRNA) targeting the gene of interest (for knockdown).

-

Transduction of Target Cells: Infection of the cancer cell line of interest with the lentiviral particles.

-

Selection of Transduced Cells: Selection of cells that have successfully integrated the lentiviral construct, typically using an antibiotic resistance marker.[9]

-

Functional Assays: Characterization of the transduced cells to confirm gene overexpression or knockdown and to assess their sensitivity to this compound.

Data Presentation

Table 1: Example Data for Cell Viability (IC50) in Response to this compound

| Cell Line | Genetic Modification | This compound IC50 (nM) | Fold Change in Resistance |

| Cancer Cell Line X | Parental | 50 | 1 |

| Cancer Cell Line X | Lentiviral Vector Control | 55 | 1.1 |

| Cancer Cell Line X | Lenti-GeneY Overexpression | 500 | 10 |

| Cancer Cell Line X | Lenti-shGeneZ Knockdown | 5 | 0.1 |

Table 2: Example Data for Western Blot Analysis of Protein Expression

| Cell Line | Genetic Modification | Target Protein Level (Relative to Control) | Hsp70 Level (Relative to Control) |

| Cancer Cell Line X | Parental | 1.0 | 1.0 |

| Cancer Cell Line X | Lentiviral Vector Control | 1.1 | 1.2 |

| Cancer Cell Line X | Lenti-GeneY Overexpression | 8.5 | 1.3 |

| Cancer Cell Line X | Lenti-shGeneZ Knockdown | 0.2 | 1.1 |

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid (containing your gene of interest or shRNA)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., Fugene 6 or Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (DMEM with 10% FBS)

-

0.45 µm syringe filters

Procedure:

-

Day 1: Seed HEK293T Cells: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

-

Day 2: Transfection:

-

In Tube A, dilute the plasmids in Opti-MEM. For a 10 cm dish, use 10 µg of transfer plasmid, 5 µg of psPAX2, and 5 µg of pMD2.G.

-

In Tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-30 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Day 3: Change Medium: After 16-24 hours, replace the medium with fresh complete growth medium.

-

Day 4 & 5: Harvest Virus:

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Add fresh complete growth medium to the cells.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

-

Filter the pooled supernatant through a 0.45 µm syringe filter to remove cellular debris.

-

Aliquot the viral supernatant and store at -80°C.

-

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

This protocol details the infection of target cells with the produced lentivirus and the selection of a stable cell population.

Materials:

-

Target cancer cell line

-

Lentiviral supernatant

-

Polybrene (8 mg/mL stock)

-

Complete growth medium

-

Selection antibiotic (e.g., puromycin)

Procedure:

-

Day 1: Seed Target Cells: Seed the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.

-

Day 2: Transduction:

-

Thaw the lentiviral supernatant on ice.

-

Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.

-

Remove the medium from the cells and replace it with the transduction medium containing the desired amount of lentiviral supernatant. A range of multiplicities of infection (MOI) should be tested to optimize transduction efficiency.[10]

-

Incubate for 18-24 hours.

-

-

Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete growth medium.

-

Day 4 onwards: Selection:

-

After 48 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic to the medium. The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the parental cell line.[11]

-

Replace the medium with fresh antibiotic-containing medium every 2-3 days.

-

Continue selection until all non-transduced control cells have died.

-

Expand the surviving pool of stably transduced cells for further experiments.

-

Protocol 3: Cell Viability Assay

This protocol describes a method to determine the IC50 of this compound using a resazurin-based assay.

Materials:

-

Stably transduced and control cell lines

-

96-well plates

-

This compound

-

Resazurin sodium salt solution

-

Plate reader

Procedure:

-

Day 1: Seed Cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Day 2: Drug Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubate for 72 hours.

-

-

Day 5: Viability Assessment:

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the viability data against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 4: Western Blot Analysis

This protocol is for assessing the expression levels of the target protein, as well as Hsp90 client proteins and heat shock proteins.

Materials:

-

Stably transduced and control cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (against the target protein, Hsp90, Hsp70, Akt, c-Raf, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.

Caption: Workflow for studying drug resistance using lentiviral transduction.

Caption: Key molecular mechanisms of resistance to Hsp90 inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]